1-(3-Fluorobenzoyl)piperazine hydrochloride
Overview
Description
1-(3-Fluorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClFN2O . It is used as a precursor in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.70 . It is a clear yellow liquid after melting .Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to 1-(3-Fluorobenzoyl)piperazine hydrochloride, including various piperazine derivatives, have been synthesized for potential applications in medicinal chemistry. These syntheses often aim to explore their properties as dual antihypertensive agents, with detailed characterizations involving solid-state NMR and IR spectroscopy to determine the protonation states of nitrogen atoms within the piperazine ring under different conditions (Marvanová et al., 2016). Similarly, the synthesis of bisbenzoxaborole derivatives, including fluorine analogs, has been described, highlighting their unique molecular architectures and potential for high biological activity (Adamczyk-Woźniak et al., 2013).
Molecular Structures and Interactions
Research into the molecular structures of closely related piperazine derivatives reveals differences in intermolecular interactions, even among very similar molecules. For instance, studies on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines show that the presence of a 3-fluorobenzoyl group can lead to hydrogen bonds forming a three-dimensional structure, whereas analogs with different substituents do not form such bonds (Mahesha et al., 2019).
Biological Evaluation
The biological evaluation of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, includes studies on their antibacterial and anthelmintic activities. These studies provide insights into the potential therapeutic applications of these compounds, despite varied efficacy (Sanjeevarayappa et al., 2015).
Antagonistic Activity
Research on piperazine derivatives also extends to their pharmacological properties, including antagonist activity against certain receptors. For example, studies on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives explore their potential as 5-HT2 and alpha 1 receptor antagonists, indicating their utility in developing novel therapeutic agents (Watanabe et al., 1992).
Mechanism of Action
Target of Action
The primary target of 1-(3-Fluorobenzoyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm, indicating its potential use as an anthelmintic agent .
Pharmacokinetics
It’s known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of flaccid paralysis in worms due to its interaction with GABA receptors . This suggests a potential application of this compound in the treatment of helminthic infections.
Safety and Hazards
Properties
IUPAC Name |
(3-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBDMKCDLYCUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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